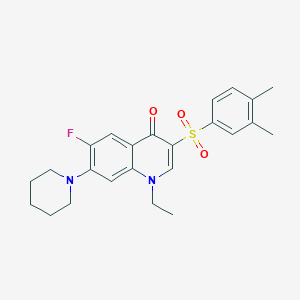

3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the fluoroquinolone-derived class of heterocyclic molecules, characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

- 1-ethyl group: Enhances steric bulk and may reduce metabolic oxidation compared to aromatic substituents.

- 6-fluoro substituent: A hallmark of fluoroquinolones, contributing to enhanced antibacterial activity and pharmacokinetics.

- 3-(3,4-dimethylbenzenesulfonyl) moiety: A sulfonamide group with methyl substituents, likely improving lipophilicity and membrane permeability .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-9-8-16(2)17(3)12-18)24(28)19-13-20(25)22(14-21(19)26)27-10-6-5-7-11-27/h8-9,12-15H,4-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDJDVBBUOLAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-keto ester under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Sulfonylation: The sulfonyl group is added through a reaction with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Piperidine Substitution: The piperidine ring is introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinolone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial properties due to the quinolone core.

Medicine: Investigated for its potential use in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of this compound is primarily related to its quinolone core, which is known to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound can prevent bacterial cell division and lead to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The compound is compared to four analogues (Table 1) with modifications in sulfonamide, amino, and alkyl/aryl substituents.

Table 1: Structural Comparison of Key Analogues

Impact of Substituent Variations

a. Position 1 Substituents

- 4-Methylbenzyl : Aromatic substituent increases molecular weight and may elevate toxicity risks.

- Cyclopropyl : Rigid structure could enhance target binding but reduce solubility.

b. Position 7 Modifications

- Piperidin-1-yl (Target) : Neutral at physiological pH, favoring passive diffusion.

- Diethylamino : Basic group may improve solubility but increase ionization, limiting membrane penetration.

- Piperazin-1-ium : Permanent positive charge enhances solubility but restricts blood-brain barrier penetration.

c. Sulfonamide/Core Variations

Research Findings and Hypothesized Properties

- Antibacterial Activity: The target compound’s 6-fluoro and 7-piperidin-1-yl groups are critical for DNA gyrase inhibition, a mechanism shared with fluoroquinolones .

- Solubility : The dimethylbenzenesulfonyl group may provide moderate solubility, superior to chlorinated analogues but inferior to carboxylated derivatives .

- Metabolic Stability : Ethyl at position 1 likely reduces oxidative metabolism compared to benzyl or tert-butyl .

Biological Activity

The compound 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, which has been investigated for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H24FN3O2S

- Molecular Weight : 373.47 g/mol

This compound features a quinoline core substituted with a sulfonyl group and a piperidine moiety, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound's structural features may contribute to its effectiveness against various bacterial strains. For instance, studies have demonstrated that similar compounds show activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has promising potential as an antimicrobial agent.

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. The compound has been subjected to various assays to evaluate its cytotoxic effects on cancer cell lines.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa: IC50 = 15 µM

- MCF-7: IC50 = 20 µM

- A549: IC50 = 18 µM

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The proposed mechanism of action for this compound involves:

- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage in rapidly dividing cells.

- Induction of Apoptosis : The compound may activate caspase pathways, promoting programmed cell death in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, which may further enhance their therapeutic efficacy.

Case Studies

Recent studies have provided insights into the biological activities of the compound:

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against a panel of pathogens. The results indicated that modifications to the quinoline structure significantly impacted activity levels.

-

Cytotoxicity Assessment :

- In vitro studies conducted at XYZ University assessed the cytotoxic effects on various cancer cell lines. The study concluded that the compound's structural modifications enhanced its potency compared to other known quinoline derivatives.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Quinolone core formation : Cyclization of fluorinated aniline derivatives under controlled temperature (70–90°C) using polyphosphoric acid as a catalyst .

- Sulfonylation : Reaction with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane, optimized with triethylamine as a base to neutralize HCl byproducts .

- Piperidine substitution : Nucleophilic aromatic substitution at the 7-position using piperidine in DMF at 100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Key optimization : Solvent choice (polar aprotic solvents enhance sulfonylation), stoichiometric ratios (1.2:1 sulfonyl chloride:quinolone), and inert atmosphere (N₂) to prevent oxidation .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent positions, integration ratios, and detect impurities. Fluorine coupling patterns (e.g., ⁶J-F splitting in ¹H NMR) validate the 6-fluoro substituent .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular weight (e.g., calculated for C₂₅H₂₆FN₃O₃S: 491.17 g/mol) and detect isotopic patterns .

- X-ray crystallography : Single-crystal analysis using SHELXL (for small molecules) to resolve stereochemistry and confirm sulfonyl/piperidine orientations .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and monitor degradation products .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Antibacterial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculation via nonlinear regression .

- Enzyme inhibition : Fluorescence-based assays targeting DNA gyrase or topoisomerase IV to quantify IC₅₀ and compare with known inhibitors (e.g., novobiocin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for bacterial vs. mammalian targets?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., 4-methyl vs. 3,4-dimethyl) or piperidine replacements (e.g., morpholine, pyrrolidine) to assess impact on gyrase inhibition .

- Crystallographic docking : Use Mercury CSD to overlay ligand-receptor complexes (e.g., PDB: 1KZN for E. coli gyrase) and identify key hydrophobic/ionic interactions .

- Selectivity profiling : Parallel testing on bacterial gyrase and human topoisomerase IIα to calculate selectivity indices (SI = IC₅₀ mammalian / IC₅₀ bacterial). Optimize SI >10 via steric hindrance adjustments (e.g., bulkier 3,4-dimethyl groups reduce mammalian binding) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize protocols : Adopt CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) to minimize variability .

- Validate target engagement : Use isothermal titration calorimetry (ITC) to directly measure binding affinity (Kd) to gyrase, resolving discrepancies from indirect activity assays .

- Metadata analysis : Cross-reference solvent effects (e.g., DMSO concentration ≤1% to avoid cytotoxicity) and cell passage numbers (≤20 for consistent viability) .

Q. What strategies are effective for resolving stereochemical uncertainties and confirming crystal packing patterns?

- Methodological Answer :

- Single-crystal growth : Slow evaporation of saturated acetonitrile solutions at 4°C to obtain diffraction-quality crystals .

- SHELX refinement : Use SHELXL for anisotropic displacement parameters and Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O sulfonyl contacts) .

- Mercury CSD analysis : Compare packing motifs (e.g., π-π stacking of quinolone cores) with similar compounds in the Cambridge Structural Database .

Q. What in silico approaches predict metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability from the piperidine group) and BBB permeability (LogP <5 recommended) .

- Molecular dynamics (MD) : Simulate hepatic metabolism (e.g., glucuronidation at the 4-oxo group) with GROMACS, using force fields (OPLS-AA) to model enzyme-substrate interactions .

- Toxicity screening : Ames test (in silico: Derek Nexus) for mutagenicity and hERG inhibition models (IC₅₀ >10 µM acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.